molecular formula C7H5ClFNO B034766 3-Chloro-2-fluorobenzamide CAS No. 104326-94-5

3-Chloro-2-fluorobenzamide

Cat. No. B034766
M. Wt: 173.57 g/mol
InChI Key: KGTCFPJGIYHDRZ-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzamide is an aromatic compound that belongs to the category of benzamides, characterized by the presence of a chloro and a fluoro substituent on the benzene ring. The compound's structure suggests potential for diverse chemical reactivity and properties, warranting a detailed analysis.

Synthesis Analysis

Synthesis approaches for related compounds involve various strategies, including the reaction of amino pyrimidine with chloro-fluorobenzoyl isosulfocyanic ester for compounds like 3-Chloro-4-fluorobenzoylthiourea, indicating potential synthesis pathways for chloro-fluorobenzamides through acylation and substitution reactions Liu Chang-chun, 2006.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, has been studied using crystallography, revealing co-planar aromatic rings and specific orientations influenced by hydrogen bonds and fluorine interactions, suggesting similar structural features could be expected in 3-Chloro-2-fluorobenzamide Niall Hehir, John F. Gallagher, 2023.

Chemical Reactions and Properties

Research on related chloro-fluoro compounds highlights the reactivity of such substituents, influencing the chemical behavior and stability of carbocations, as well as facilitating specific reactions including fluorination and chlorination K. Christe, Xiongzhi Zhang, R. Bau, Joachim Hegge, G. Olah, 2000.

Physical Properties Analysis

Investigations into related compounds emphasize the role of halogen substituents in determining melting points, solubility, and crystal structure, with specific orientations and interactions within the crystal lattice impacting the physical stability and properties of these materials P. A. Suchetan, S. Naveen, N. K. Lokanath, K. S. Srivishnu, G. M. Supriya, H. N. Lakshmikantha, 2016.

Chemical Properties Analysis

The chemical properties of benzamides with chloro and fluoro groups are significantly influenced by the electron-withdrawing effects of these substituents, affecting acidity, reactivity towards nucleophiles, and overall chemical stability. Studies on similar compounds, such as Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination, demonstrate the potential for specific functionalization and reactivity patterns, indicative of the chemical behavior of 3-Chloro-2-fluorobenzamide Brian J. Groendyke, Deyaa I. AbuSalim, S. Cook, 2016.

Scientific Research Applications

  • Molecular Modeling and Synthesis : A study provided accurate potential energy constants for 2-chloro-1,3-dibromo-5-fluorobenzene, a compound related to 3-Chloro-2-fluorobenzamide, which is useful in molecular modeling and synthesis processes (Ilango et al., 2008).

  • Crystal Structures Analysis : Research on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, which are structurally related to 3-Chloro-2-fluorobenzamide, showed a consistent conformation and orientation of aromatic rings. This is significant for understanding molecular interactions and designing new compounds (Suchetan et al., 2016).

  • Pest Control : A derivative, 3-Chloro-4-fluorobenzoylthiourea, demonstrated good herbicidal activity, indicating potential applications in pest control (Chang-chun, 2006).

  • Flexibility in Molecular Design : Ortho-fluoro-N-methylbenzamides, related to 3-Chloro-2-fluorobenzamide, show potential for designing novel arylamide foldamers due to their flexibility and ability to fine-tune rigidity, which is crucial in material science and pharmaceuticals (Galan et al., 2009).

  • Solvent-Dependent Regioselectivity : A study on 3-chloro- and 3-fluorobenzyne formation from 2-chloro-6-fluorophenyllithium, which is related to 3-Chloro-2-fluorobenzamide, showed solvent-dependent regioselectivity in the elimination step. This provides insights into reaction mechanisms and can guide synthesis processes (Ramirez et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3-chloro-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTCFPJGIYHDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333731
Record name 3-Chloro-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorobenzamide

CAS RN

104326-94-5
Record name 3-Chloro-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PM Wang, F Pu, KY Liu, CJ Li, ZW Liu… - … A European Journal, 2016 - Wiley Online Library
… The reaction also tolerated disubstituents, for example, 3-chloro-2-fluorobenzamide (5 k, 70 %), 2,6-difluorobenzamide (5 k, 70 %), and 5-chloro-2- fluorobenzamide (5 m, 60 %). …
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
… 3-Chloro-2-fluorobenzamide (0.2 g, 1.2 mmol) and phosphorus(V) sulfide (0.10 g, 0.23 mmol) were dissolved in dioxane and heated with stirring to 90 C for 2 h. At this point, complete …
Number of citations: 14 pubs.acs.org
V Adimule, BC Yallur, S Batakurki - … in the Synthesis and Applications of …, 2023 - Elsevier
In the present research work, eight novel amide derivatives (5a–h) incorporating thiophene and pyridine moieties were synthesized by using HATU (1-[Bis(dimethylamino)methylene]-1H…
Number of citations: 5 www.sciencedirect.com
Q Chen, Z Chen, F Li, H Zha, W He, F Jiang… - European Journal of …, 2023 - Elsevier
Synovial angiogenesis is essential for the development of rheumatoid arthritis (RA). Human vascular endothelial growth factor receptor 2 tyrosine kinase (VEGFR2) is a direct target …
Number of citations: 3 www.sciencedirect.com

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